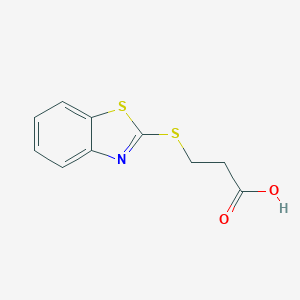

3-(2-Benzothiazolylthio)propionic Acid

Description

The exact mass of the compound 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13122. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Benzothiazolylthio)propionic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Benzothiazolylthio)propionic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c12-9(13)5-6-14-10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSBAOMLHPFLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279547 | |

| Record name | 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4767-00-4 | |

| Record name | 4767-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Benzothiazolylthio)propionic Acid

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(2-Benzothiazolylthio)propionic acid, a versatile heterocyclic compound with significant applications in pharmaceutical development, biochemical research, and materials science. The definitive CAS (Chemical Abstracts Service) number for this compound is 4767-00-4 . This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and key applications. It is designed to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials research, offering both theoretical insights and practical methodologies.

Chemical Identity and Physicochemical Properties

3-(2-Benzothiazolylthio)propionic acid is characterized by a benzothiazole core linked to a propionic acid moiety via a thioether bridge. This unique structure imparts a range of chemical functionalities that make it a valuable intermediate and active agent in various fields.[1]

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4767-00-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₂S₂ | [1][2][4] |

| Molecular Weight | 239.31 g/mol | [1][2][4] |

| IUPAC Name | 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 147 - 150 °C | [1] |

| Purity | ≥ 98% (Typical, by titration) | [1] |

| MDL Number | MFCD00022878 | [1][5] |

| PubChem ID | 224561 | [1] |

Synthesis Protocol

The synthesis of 3-(2-Benzothiazolylthio)propionic acid is typically achieved through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 3-halopropionic acid, most commonly 3-bromopropionic acid, under basic conditions. The base serves to deprotonate the thiol group of 2-mercaptobenzothiazole, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic carbon of the halopropionic acid.

Synthesis Workflow

The general workflow involves the reaction of the starting materials in a suitable solvent, followed by acidification to precipitate the product, which is then purified.

Caption: General workflow for the synthesis of 3-(2-Benzothiazolylthio)propionic acid.

Detailed Step-by-Step Methodology

Materials:

-

2-Mercaptobenzothiazole

-

3-Bromopropionic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) in a solution of sodium hydroxide (2.2 equivalents) in a mixture of ethanol and water.

-

Thiolate Formation: Stir the mixture at room temperature for 20-30 minutes to ensure the complete formation of the sodium salt of 2-mercaptobenzothiazole.

-

Nucleophilic Substitution: Add 3-bromopropionic acid (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Acidification: After the reaction is complete, cool the flask to room temperature. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is acidic (pH ~2-3). A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield pure 3-(2-Benzothiazolylthio)propionic acid.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Applications in Research and Development

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for its wide range of biological activities.[6] The incorporation of a thio-propionic acid side chain provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties.

Key Application Areas:

-

Pharmaceutical Intermediates: It serves as a crucial building block for synthesizing more complex pharmaceutical agents.[1] The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the creation of diverse chemical libraries for drug screening.

-

Biochemical Research: The compound is utilized in enzyme inhibition studies and in the development of new therapeutic strategies.[1] Its structure is relevant in designing inhibitors for various enzymes where a thiol-containing moiety can interact with active site residues.

-

Agrochemicals: It is a precursor in the development of fungicides and herbicides.[1] The benzothiazole ring system is found in several commercial agrochemicals.

-

Polymer Science: It can be incorporated into polymers to enhance thermal stability and chemical resistance.[1][5] The thiol and carboxylic acid groups can participate in polymerization reactions or act as stabilizers.

Analytical Characterization

To ensure the identity and purity of synthesized 3-(2-Benzothiazolylthio)propionic acid, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O of the carboxylic acid, the C=N and C-S bonds of the benzothiazole ring.

-

Titration: An acid-base titration can be used to determine the purity of the final product by quantifying the carboxylic acid group.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 3-(2-Benzothiazolylthio)propionic acid.

GHS Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[7] If dust formation is likely, respiratory protection may be necessary.[9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a cool (2-8 °C is recommended), dry, and well-ventilated place.[1][9] Keep the container tightly closed.[7]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][8]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[7]

In all cases of exposure, seek medical attention if symptoms persist or are severe.[7][8]

Conclusion

3-(2-Benzothiazolylthio)propionic acid (CAS: 4767-00-4) is a compound of significant interest due to its versatile chemical nature and its role as a precursor and active molecule in diverse scientific fields. Its straightforward synthesis and the presence of multiple functional groups make it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. This guide provides the essential technical information required for its safe handling, synthesis, and application in a research setting.

References

-

3-(2-Benzothiazolylthio)propionic acid-MSDS. BioCrick. [Link]

-

3-(2-Benzothiazolylthio)propionic Acid. MySkinRecipes. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID | 4767-00-4 [chemicalbook.com]

- 3. 3-(2-BENZOTHIAZOLYLTHIO)-PROPIONIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 3-(2-Benzothiazolylthio)propionic Acid [myskinrecipes.com]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. biocrick.com [biocrick.com]

3-(2-Benzothiazolylthio)propionic Acid molecular weight

An In-Depth Technical Guide to 3-(2-Benzothiazolylthio)propionic Acid

Executive Summary

This technical guide provides a comprehensive overview of 3-(2-Benzothiazolylthio)propionic acid, a versatile heterocyclic compound of significant interest to researchers in drug development, agrochemical synthesis, and materials science. The document elucidates the molecule's fundamental physicochemical properties, including its precise molecular weight, and details its synthesis, key applications, and relevant safety protocols. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for scientists and professionals leveraging this compound in their research and development endeavors.

Core Physicochemical Properties

3-(2-Benzothiazolylthio)propionic acid is a crystalline solid whose utility is derived from its unique structure, which combines a benzothiazole moiety with a propionic acid functional group via a thioether linkage. This combination imparts a range of chemical reactivities and biological activities.

The definitive molecular weight of 3-(2-Benzothiazolylthio)propionic acid is 239.31 g/mol .[1][2] This value is fundamental for all stoichiometric calculations in synthesis and analytical procedures. A summary of its key properties is presented below.

Table 1: Physicochemical Data for 3-(2-Benzothiazolylthio)propionic Acid

| Property | Value | Source(s) |

| Molecular Weight | 239.31 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₂S₂ | [1][2] |

| CAS Number | 4767-00-4 | [2][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 147 - 150 °C | [1][3] |

| Storage Conditions | Store at 2 - 8 °C, dry | [1] |

Synthesis Pathway and Protocol

The synthesis of 3-(2-Benzothiazolylthio)propionic acid is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of 2-mercaptobenzothiazole with a 3-halopropionic acid (e.g., 3-chloropropionic acid) in the presence of a base. The base deprotonates the thiol group of 2-mercaptobenzothiazole, forming a thiolate anion, which then acts as a nucleophile to displace the halide from the propionic acid derivative.

Caption: Generalized workflow for the synthesis of 3-(2-Benzothiazolylthio)propionic Acid.

Generalized Laboratory Synthesis Protocol

This protocol describes a self-validating system for synthesizing the title compound, including in-process checks.

-

Reagent Preparation:

-

Dissolve 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as ethanol or aqueous sodium hydroxide.

-

Prepare a solution of 3-chloropropionic acid (1.05 eq) and sodium hydroxide (2.1 eq) in water. The excess base ensures complete deprotonation of the thiol and neutralization of the carboxylic acid.

-

-

Reaction Execution:

-

Slowly add the 2-mercaptobenzothiazole solution to the 3-chloropropionic acid solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (e.g., 80-90 °C) for 4-6 hours.

-

Causality: Refluxing provides the necessary activation energy to overcome the barrier for the SN2 reaction, ensuring a reasonable reaction rate and high conversion.

-

-

In-Process Control (IPC):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A disappearance of the 2-mercaptobenzothiazole spot indicates reaction completion. This step prevents premature workup and ensures maximum yield.

-

-

Workup and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Carefully acidify the clear filtrate with a mineral acid (e.g., 2M HCl) until the pH is approximately 2-3.

-

Causality: Acidification protonates the carboxylate group of the product, rendering it insoluble in the aqueous medium and causing it to precipitate out of the solution.

-

-

Purification and Validation:

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Dry the final product under vacuum.

-

Confirm the identity and purity of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

-

Key Applications and Mechanisms of Action

The compound's bifunctional nature—a biologically active benzothiazole core and a reactive carboxylic acid handle—makes it a valuable intermediate in several fields.[1]

-

Pharmaceutical Development: The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[5] This compound serves as a key intermediate for synthesizing novel therapeutic agents, including those used in enzyme inhibition studies and for modulating neurotransmitter activity.[1] The propionic acid group can be used to improve solubility or to be derivatized into amides or esters to explore structure-activity relationships.

-

Agrochemicals: It is a precursor in the synthesis of fungicides and herbicides.[1] The benzothiazole ring system is present in several commercial agrochemicals, and modifications via the thioether linkage can be used to develop new agents with enhanced efficacy.

-

Materials Science: In the rubber industry, it is an intermediate for sulfur-containing vulcanization accelerators.[3] Its structure contributes to creating efficient cross-linking, which improves the heat resistance and mechanical properties of rubber products.[3] It also finds use in developing corrosion inhibitors and polymer stabilizers.[3]

Caption: Relationship between the compound's structure and its primary applications.

Illustrative Experimental Protocol: Enzyme Inhibition Assay

Given its application in biochemical research, this section provides a representative protocol for evaluating the compound's potential as an enzyme inhibitor using a standard 96-well plate format.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-(2-Benzothiazolylthio)propionic acid against a target enzyme.

Materials and Reagents:

-

3-(2-Benzothiazolylthio)propionic acid (Test Compound)

-

Target Enzyme

-

Substrate for the enzyme

-

Assay Buffer

-

Positive Control Inhibitor (known inhibitor of the enzyme)

-

DMSO (for dissolving compounds)

-

96-well microplates

-

Multichannel pipette

-

Plate reader (spectrophotometer or fluorometer)

Caption: Workflow for a typical enzyme inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 0.1 µM).

-

Assay Plate Setup:

-

Test Wells: Add 2 µL of each diluted test compound solution.

-

Positive Control: Add 2 µL of a known inhibitor at a concentration expected to give >90% inhibition.

-

Negative Control (100% Activity): Add 2 µL of DMSO (vehicle).

-

-

Enzyme Addition: To all wells, add 178 µL of assay buffer containing the target enzyme at its optimal concentration.

-

Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 20 µL of the enzyme's substrate to all wells to start the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at the enzyme's optimal temperature (e.g., 37 °C).

-

Data Acquisition: Measure the output signal (e.g., absorbance) using a plate reader at the appropriate wavelength.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Safety and Handling

Proper handling of 3-(2-Benzothiazolylthio)propionic acid is crucial to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.[6]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation.[6] |

| H319 | Causes serious eye irritation.[6] | |

| H335 | May cause respiratory irritation.[6] | |

| Precaution | P261 | Avoid breathing dust.[6] |

| P280 | Wear protective gloves and eye protection.[6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[6]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

Conclusion

3-(2-Benzothiazolylthio)propionic acid, with a molecular weight of 239.31 g/mol , is a highly valuable and multifunctional chemical intermediate. Its unique molecular architecture provides a robust platform for innovation across pharmaceuticals, agrochemicals, and materials science. Understanding its core properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for researchers aiming to unlock its full potential in creating novel products and solutions.

References

-

3-(1,3-Benzothiazol-2-yl)propanoic acid | C10H9NO2S | CID 770976. PubChem. [Link]

-

3-(2-Benzothiazolylthio)propionic Acid. MySkinRecipes. [Link]

-

(R)-3-(Benzoylthio)-2-methylpropionic acid. PubChem. [Link]

-

2-[(2-Hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol. CAS Common Chemistry. [Link]

-

Tetramethyl-1,4-butanediamine. CAS Common Chemistry. [Link]

-

2,2,3,3-Tetramethylbutanedioic acid. CAS Common Chemistry. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences. [Link]

-

Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3-(2-Benzothiazolylthio)propionic Acid [myskinrecipes.com]

- 4. 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID | 4767-00-4 [chemicalbook.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Melting Point of 3-(2-Benzothiazolylthio)propionic Acid

This guide provides a comprehensive technical overview of the melting point of 3-(2-Benzothiazolylthio)propionic Acid, a crucial physicochemical property for researchers, scientists, and professionals in drug development and chemical synthesis. The document outlines the theoretical and practical aspects of melting point determination, ensuring a high degree of scientific integrity and providing actionable protocols.

Introduction to 3-(2-Benzothiazolylthio)propionic Acid

3-(2-Benzothiazolylthio)propionic acid, also known as 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid, is a heterocyclic compound featuring a benzothiazole moiety.[1][2] This structural feature makes it a valuable intermediate in the synthesis of various biologically active molecules.[1] Its applications are found in pharmaceutical development, particularly in creating novel therapeutic agents, and in the formulation of agricultural chemicals like pesticides and herbicides.[1][3][4] Given its role in these fields, the precise characterization of its physical properties, such as the melting point, is paramount for identification, purity assessment, and quality control.

Key Compound Identifiers:

Physicochemical Properties and Melting Point Data

The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities typically cause a depression and broadening of the melting point range.[5]

Reported Melting Point Values:

Multiple sources report the melting point of 3-(2-Benzothiazolylthio)propionic Acid. A summary of these values is presented below for comparative analysis.

| Melting Point Range (°C) | Source |

| 149 °C | ChemicalBook[2], Aladdin Scientific (Sigma-Aldrich)[6] |

| 147 - 150 °C | Chem-Impex[1] |

The slight variation in the reported ranges is common and can be attributed to differences in experimental conditions or the purity of the analyzed sample. For practical purposes, a melting point within the 147-150 °C range is a strong indicator of the compound's identity. The appearance of the compound is typically a white to light yellow or orange crystalline powder.[1]

The Science Behind Melting Point Determination

The process of melting involves providing sufficient thermal energy to overcome the intermolecular forces holding the crystalline lattice structure together.[5][7] The temperature at which this occurs is dependent on the strength of these forces. The presence of impurities disrupts the uniform crystal lattice, weakening the overall structure and requiring less energy (a lower temperature) to break it down. This phenomenon is the basis for using melting point as a criterion for purity.

Experimental Protocol for Melting Point Determination

Accurate determination of the melting point requires a meticulous and standardized procedure. The capillary method using a melting point apparatus is the most common and reliable technique.

Apparatus and Materials

-

Melting Point Apparatus (e.g., Mel-Temp or digital equivalent)

-

Capillary tubes (sealed at one end)

-

3-(2-Benzothiazolylthio)propionic Acid sample

-

Mortar and pestle or spatula for sample preparation

-

Certified melting point standards for calibration (e.g., Vanillin, Acetanilide, Sulfanilamide)[8][9]

Instrument Calibration: A Trustworthy System

Before analyzing any sample, the accuracy of the melting point apparatus must be verified through calibration. This self-validating step ensures the trustworthiness of the experimental data.

Calibration Workflow:

-

Select at least two certified standards with melting points that bracket the expected melting point of the sample (e.g., Acetanilide: 114-116°C and Sulfanilamide: 164.5-166.5°C).[9]

-

Determine the melting point of each standard using the protocol described below.

-

Compare the observed melting points to the certified values. If the apparatus reading is outside the acceptable tolerance (typically ±1°C), it should be labeled as "OUT OF CALIBRATION" and serviced.[8] A calibration curve can also be developed to correct future readings.[10]

Step-by-Step Sample Analysis

Step 1: Sample Preparation

-

Ensure the 3-(2-Benzothiazolylthio)propionic Acid sample is completely dry.

-

Place a small amount of the sample on a clean, dry surface.

-

Finely crush the crystalline sample into a powder using a spatula or mortar and pestle.[10][11] This ensures uniform packing and heat transfer.

-

Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[7]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[7] The packed sample height should be approximately 2-3 mm.[10]

Step 2: Initial (Rapid) Determination

-

To save time, a preliminary rapid determination can be performed.

-

Insert the packed capillary tube into the apparatus.

-

Heat the sample at a fast rate (e.g., 5-10 °C per minute).[7][10]

-

Record the approximate temperature at which melting occurs. This provides a ballpark figure for the more precise measurement.

Step 3: Accurate Determination

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in Step 2.[10]

-

Insert a new, freshly prepared capillary tube with the sample.

-

Set the initial temperature to about 10-15°C below the expected melting point.[11]

-

Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[10] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[5]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the slow rate and record the temperature at which the last crystal melts completely (T2).[12]

-

The melting point is reported as the range T1 - T2.

-

Repeat the measurement with a fresh sample to ensure reproducibility.[10]

The workflow for this process is visualized in the diagram below.

Safety and Handling

As a benzothiazole derivative, 3-(2-Benzothiazolylthio)propionic Acid requires careful handling.

-

Hazard Statements: May cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[13]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Handle in a well-ventilated area or fume hood.

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2][13]

Conclusion

The melting point of 3-(2-Benzothiazolylthio)propionic Acid is a critical parameter for its identification and quality assessment, consistently reported in the range of 147-150 °C . Adherence to a rigorous, calibrated experimental protocol, as detailed in this guide, is essential for obtaining accurate and reliable data. This foundational knowledge supports the compound's effective use in advanced research and development within the pharmaceutical and agrochemical industries.

References

-

Calibration of Melting Point Apparatus. Pharmaguideline.[Link]

-

Melting point determination. University of Calgary.[Link]

-

SOP For Melting Point Calibration. Scribd.[Link]

-

experiment (1) determination of melting points. Mansoura University.[Link]

-

Lab 3: Calibration of a Melting Point Apparatus. CSUB.[Link]

-

Melting Point Apparatus - SOP. Pharma Beginners.[Link]

-

Melting Point Apparatus - Operation & Calibration - Guidelines - SOPs. Master Control.[Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S.[Link]

-

Determination of Melting Point. Clarion University.[Link]

-

Video: Melting Point Determination of Solid Organic Compounds. JoVE.[Link]

-

3-(1,3-Benzothiazol-2-yl)propanoic acid. PubChem.[Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH.[Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH.[Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID | 4767-00-4 [chemicalbook.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 3-(2-Benzothiazolylthio)propionic Acid | 4767-00-4 [sigmaaldrich.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 9. guideline-sop.com [guideline-sop.com]

- 10. csub.edu [csub.edu]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. byjus.com [byjus.com]

- 13. 3-(Benzo[d]thiazol-2-ylthio)propanoic acid | 4767-00-4 [sigmaaldrich.com]

- 14. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to the Chemical Properties of 3-(2-Benzothiazolylthio)propionic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(2-Benzothiazolylthio)propionic Acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate its application in research and development.

Introduction

3-(2-Benzothiazolylthio)propionic acid is a multifaceted compound distinguished by its benzothiazole core linked to a propionic acid moiety through a thioether bridge.[1][2] This unique structural arrangement imparts a range of chemical functionalities, making it a valuable intermediate in diverse fields such as pharmaceuticals, agrochemicals, and polymer science.[1][2][3] The benzothiazole group is a well-known pharmacophore that enhances biological activity, while the carboxylic acid and thioether functionalities provide reactive sites for further chemical modifications.[1][2] This guide will delve into the core chemical characteristics of this compound, offering a foundational understanding for its strategic utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2-Benzothiazolylthio)propionic acid is fundamental to its handling, application, and the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 4767-00-4 | [1][4][5] |

| Molecular Formula | C₁₀H₉NO₂S₂ | [1][2] |

| Molecular Weight | 239.31 g/mol | [1][2] |

| Appearance | White to light yellow to light orange crystalline powder | [1][2] |

| Melting Point | 147 - 150 °C | [1][2] |

| Purity | ≥ 98% (by titration) | [2] |

| Storage | 2 - 8 °C, in a dry, well-ventilated place | [1][6] |

Synthesis and Purification

The synthesis of 3-(2-Benzothiazolylthio)propionic acid is typically achieved through a nucleophilic substitution reaction between 2-mercaptobenzothiazole and a 3-halopropionic acid. This approach is favored for its efficiency and the ready availability of the starting materials.

Synthetic Pathway

The reaction proceeds via the deprotonation of the thiol group on 2-mercaptobenzothiazole by a base, forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the 3-halopropionic acid, displacing the halide and forming the thioether bond.

Experimental Protocol: Synthesis

-

Materials: 2-mercaptobenzothiazole, 3-bromopropionic acid, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve 2-mercaptobenzothiazole and sodium hydroxide in ethanol with stirring.

-

Slowly add a solution of 3-bromopropionic acid in ethanol to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Experimental Protocol: Purification

Purification is critical to achieving the desired purity of ≥ 98%. Recrystallization is a highly effective method.

-

Materials: Crude 3-(2-Benzothiazolylthio)propionic acid, ethanol, water.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Slowly add hot water to the ethanol solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

-

Reactivity Profile

The reactivity of 3-(2-Benzothiazolylthio)propionic acid is governed by its three primary functional groups: the benzothiazole ring, the thioether linkage, and the carboxylic acid.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines using coupling agents.

-

Thioether Linkage: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide or sulfone using appropriate oxidizing agents.

-

Benzothiazole Ring: The aromatic ring can undergo electrophilic substitution, although the reaction conditions must be carefully controlled to avoid side reactions with the other functional groups.

The thioether linkage, being a soft nucleophile, will preferentially react with soft electrophiles.[7][8] This principle is crucial when planning multi-step syntheses involving this molecule.

Sources

- 1. biocrick.com [biocrick.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(2-Benzothiazolylthio)propionic Acid [myskinrecipes.com]

- 4. 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID | 4767-00-4 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-Benzothiazolylthio)propionic Acid: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(2-Benzothiazolylthio)propionic acid, a versatile heterocyclic compound with applications in pharmaceuticals and agrochemicals.[1] The structural elucidation of this molecule is paramount for its application in drug development and materials science. This document offers an in-depth exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a definitive resource for its characterization.

Molecular Structure and Spectroscopic Correlation

The unique spectral signature of 3-(2-Benzothiazolylthio)propionic acid arises from the interplay of its constituent functional groups: a benzothiazole ring system, a thioether linkage, and a carboxylic acid moiety. Understanding the electronic environment of each atom within this structure is key to interpreting its spectroscopic data.

Caption: Molecular structure of 3-(2-Benzothiazolylthio)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(2-Benzothiazolylthio)propionic acid, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), provides a detailed map of the proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Data (400 MHz, DMSO-d₆) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 | br s | 1H | -COOH |

| 8.02 | d | 1H | Ar-H |

| 7.89 | d | 1H | Ar-H |

| 7.48 | t | 1H | Ar-H |

| 7.38 | t | 1H | Ar-H |

| 3.55 | t | 2H | -S-CH₂- |

| 2.85 | t | 2H | -CH₂-COOH |

Interpretation of the ¹H NMR Spectrum

The downfield singlet at 12.5 ppm is characteristic of a carboxylic acid proton, broadened due to hydrogen bonding. The aromatic region displays four distinct signals corresponding to the protons on the benzothiazole ring. The two doublets at 8.02 and 7.89 ppm and the two triplets at 7.48 and 7.38 ppm are consistent with a disubstituted benzene ring. The two triplets at 3.55 and 2.85 ppm correspond to the two methylene groups of the propionic acid chain, with the downfield shift of the methylene group at 3.55 ppm attributed to its proximity to the sulfur atom.

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectroscopy

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -COOH | ~172 |

| Benzothiazole C=N | ~165 |

| Aromatic C | 120-155 |

| -S-CH₂- | ~35 |

| -CH₂-COOH | ~30 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, around 172 ppm. The carbon atom of the C=N bond in the benzothiazole ring is also expected to be in the downfield region, around 165 ppm. The aromatic carbons of the benzothiazole ring will resonate in the 120-155 ppm range. The two methylene carbons of the propionic acid chain are expected to appear in the upfield region, with the carbon attached to the sulfur atom being slightly more deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like 3-(2-Benzothiazolylthio)propionic acid, the KBr pellet method is commonly used:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture in a die under high pressure to form a transparent pellet.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | Carboxylic Acid | O-H stretch |

| ~1700 | Carboxylic Acid | C=O stretch |

| ~1600, ~1450 | Aromatic Ring | C=C stretch |

| ~1300 | Carboxylic Acid | C-O stretch |

| ~750 | Aromatic Ring | C-H bend |

| ~700 | Thioether | C-S stretch |

Interpretation of the IR Spectrum

The IR spectrum of 3-(2-Benzothiazolylthio)propionic acid is expected to show a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[3] A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The presence of the benzothiazole ring is confirmed by the aromatic C=C stretching vibrations around 1600 and 1450 cm⁻¹ and the C-H bending vibrations around 750 cm⁻¹. The C-S stretching vibration of the thioether linkage is expected to appear in the fingerprint region, around 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

A common method for analyzing solid organic compounds is electrospray ionization (ESI) mass spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Mass Spectrometry Data

The molecular formula of 3-(2-Benzothiazolylthio)propionic acid is C₁₀H₉NO₂S₂.[4] The calculated molecular weight is 239.31 g/mol .

-

Molecular Ion (M⁺): m/z = 239

Interpretation of the Mass Spectrum

The mass spectrum should show a prominent molecular ion peak at m/z 239, corresponding to the intact molecule. Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the thioether bond.

Caption: Plausible fragmentation pathways in mass spectrometry.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of 3-(2-Benzothiazolylthio)propionic acid. The data presented in this guide serves as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, enabling confident identification and quality control of this important chemical entity.

References

-

PubChem. 3-(1,3-Benzothiazol-2-yl)propanoic acid. Available at: [Link]

- Iqbal, M. Z., & Rehana, N. (2002). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of the Chemical Society of Pakistan, 24(1), 1-6.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage learning.

-

MySkinRecipes. 3-(2-Benzothiazolylthio)propionic Acid. Available at: [Link]

-

ResearchGate. Theoretical FT-IR spectrum of benzothiazole. Available at: [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available at: [Link]

-

LibreTexts. Table of Characteristic IR Absorptions. Available at: [Link]

-

SpectraBase. (S)-3-(Benzoylthio)-2-methylpropionic acid - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

CP Lab Safety. 3-(2-Benzothiazolylthio)propionic Acid, min 98%, 100 grams. Available at: [Link]

-

SpectraBase. (S)-3-(Benzoylthio)-2-methylpropionic acid. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Benzothiazolylthio)propionic Acid

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Benzothiazolylthio)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of ¹H NMR spectroscopy, outlines a detailed experimental protocol for data acquisition, and offers a thorough interpretation of the spectral data, grounding all assertions in authoritative scientific principles.

Introduction: The Structural Elucidation of 3-(2-Benzothiazolylthio)propionic Acid

3-(2-Benzothiazolylthio)propionic acid is a molecule of interest in medicinal and materials chemistry, featuring a benzothiazole heterocycle linked via a thioether bridge to a propionic acid moiety.[1] The unique electronic and structural characteristics imparted by these functional groups make a detailed understanding of its molecular architecture crucial for its application. ¹H NMR spectroscopy stands as a primary and powerful analytical technique for the unambiguous structural confirmation and purity assessment of this compound.[2] This guide will dissect the ¹H NMR spectrum of 3-(2-Benzothiazolylthio)propionic acid, providing a field-proven framework for its interpretation.

Fundamental Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a technique that exploits the magnetic properties of hydrogen nuclei (protons).[3] When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs provides a wealth of information about the proton's chemical environment.[4]

Three key parameters are extracted from a ¹H NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is indicative of the electronic environment of the proton. Electronegative atoms or groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield).[5]

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Spin-Spin Coupling (Multiplicity): The interaction of the magnetic fields of neighboring, non-equivalent protons causes signals to split into multiple lines (e.g., singlet, doublet, triplet). The pattern of splitting, or multiplicity, reveals the number of adjacent protons.[6]

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of 3-(2-Benzothiazolylthio)propionic acid.[7]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[8] The use of a deuterated solvent is crucial to avoid strong solvent signals that would obscure the analyte's resonances.[9]

-

Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.

-

Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter, which can degrade the spectral quality.[8]

-

Transfer the clear solution into a clean, high-quality 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

The instrument is locked onto the deuterium signal of the solvent (DMSO-d₆) to ensure field stability.

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

-

A standard pulse-acquire sequence is utilized.

-

The spectral data is typically referenced to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 3-(2-Benzothiazolylthio)propionic acid, recorded in DMSO-d₆, exhibits a set of distinct signals corresponding to the different proton environments within the molecule.

Below is a diagram illustrating the molecular structure and the assignment of the protons.

Caption: Molecular structure of 3-(2-Benzothiazolylthio)propionic Acid with proton labeling.

Table 1: ¹H NMR Spectral Data of 3-(2-Benzothiazolylthio)propionic Acid in DMSO-d₆

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~12.5 | Broad Singlet | 1H | -COOH |

| B | 8.016 | Doublet | 1H | Ar-H |

| C | 7.889 | Doublet | 1H | Ar-H |

| D | 7.483 | Triplet | 1H | Ar-H |

| E | 7.382 | Triplet | 1H | Ar-H |

| F | 3.551 | Triplet | 2H | -S-CH₂- |

| G | 2.848 | Triplet | 2H | -CH₂-COOH |

Detailed Signal Analysis:

-

Signal A (~12.5 ppm): This highly deshielded, broad singlet is characteristic of a carboxylic acid proton (-COOH).[10][11] Its broadness is a result of hydrogen bonding and chemical exchange. The significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and the electronegative oxygen atoms.

-

Signals B, C, D, and E (8.016 - 7.382 ppm): These signals in the aromatic region correspond to the four protons on the benzothiazole ring system. The protons at positions 4 and 7 (Signals B and C) are typically the most deshielded due to the anisotropic effect of the fused thiazole ring and appear as doublets.[12][13] The protons at positions 5 and 6 (Signals D and E) are more shielded and appear as triplets due to coupling with their respective neighbors. The specific assignment of each signal would require more advanced 2D NMR techniques, but their presence confirms the integrity of the benzothiazole moiety.

-

Signal F (3.551 ppm): This triplet corresponds to the two protons of the methylene group directly attached to the sulfur atom (-S-CH₂-). The sulfur atom is electronegative, causing a downfield shift of this signal compared to a standard alkyl chain. The triplet multiplicity arises from the coupling with the two adjacent protons of the other methylene group (Signal G). A typical vicinal coupling constant (³J) for aliphatic protons is in the range of 6-8 Hz.[14][15]

-

Signal G (2.848 ppm): This triplet is assigned to the two protons of the methylene group adjacent to the carbonyl group (-CH₂-COOH). The carbonyl group's electron-withdrawing nature deshields these protons, shifting them downfield. The triplet splitting pattern is a result of coupling with the two neighboring protons of the methylene group attached to the sulfur atom (Signal F).

Conclusion

The ¹H NMR spectrum of 3-(2-Benzothiazolylthio)propionic acid provides a clear and detailed fingerprint of its molecular structure. Each signal in the spectrum can be rationally assigned to a specific set of protons based on its chemical shift, integration, and multiplicity. The characteristic downfield signal of the carboxylic acid proton, the complex pattern in the aromatic region confirming the benzothiazole ring, and the two distinct triplets for the propionic acid chain protons collectively validate the identity and structural integrity of the compound. This guide serves as a robust reference for the analysis of this molecule and as a practical example of the power of ¹H NMR spectroscopy in modern chemical research.

References

- Fiveable. 1H NMR Spectroscopy Definition - Organic Chemistry Key Term. [Link]

- Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

- eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

- PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

- Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

- UQ eSpace, The University of Queensland. and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. [Link]

- Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. [Link]

- Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]/04%3A_Using_Chemical_Reactions_to_Make_Chemicals/4.07%3A_NMR_Spectroscopy)

- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

- Western University, Department of Chemistry. NMR Sample Preparation. [Link]

- Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

- CreateDebate. Predict the appearance of the high-resolution proton NMR spectrum of propionic acid. [Link]

- The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. [Link]

- The Royal Society of Chemistry. Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. [Link]

- SpectraBase. Benzothiazole - Optional[1H NMR] - Chemical Shifts. [Link]

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

- ResearchGate. Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. [Link]

- ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2.... [Link]

- Reddit. Strange signal NMR 1H in DMSO-d6 and missing proton signal of carboxylic acid. [Link]

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

- NMR Chemical Shifts. [Link]

- ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

- Carbon. Basic Concepts of NMR: Identification of the Isomers of C. [Link]

- ResearchGate. Observed NMR Vicinal 1 H− 1 H Coupling Constants of E_Model a. [Link]

- Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

- Michigan State University Department of Chemistry. Proton NMR Table. [Link]

- IndiaMART. 3-(2-BENZOTHIAZYLTHIO)PROPIONIC ACID API at ₹ 100/kg. [Link]

- PubChem. 3-(1,3-Benzothiazol-2-yl)propanoic acid | C10H9NO2S | CID 770976. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fiveable.me [fiveable.me]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

FT-IR Analysis of 3-(2-Benzothiazolylthio)propionic Acid: A Structural Elucidation Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Benzothiazolylthio)propionic acid is a molecule of significant interest, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and rubber vulcanization accelerators[1][2]. Its bioactivity is largely derived from the benzothiazole moiety, a heterocyclic scaffold prevalent in medicinal chemistry[3]. Accurate and efficient structural confirmation is paramount in the development and quality control of compounds containing this scaffold. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose, providing a rapid, non-destructive, and highly informative "molecular fingerprint." This guide provides an in-depth analysis of the FT-IR spectrum of 3-(2-Benzothiazolylthio)propionic acid, detailing the theoretical basis for vibrational band assignments and presenting a robust experimental protocol for its characterization.

Molecular Structure and Vibrational Theory

To effectively interpret an FT-IR spectrum, one must first understand the molecule's structure and the corresponding vibrational modes of its constituent functional groups. The structure of 3-(2-Benzothiazolylthio)propionic acid (Molecular Formula: C₁₀H₉NO₂S₂) combines a rigid aromatic system with a flexible aliphatic acid sidechain[1][4].

Caption: Molecular structure of 3-(2-Benzothiazolylthio)propionic Acid.

The key functional groups for FT-IR analysis are:

-

Benzothiazole System: This bicyclic heteroaromatic ring contributes several characteristic vibrations, including aromatic C-H stretching, C=C and C=N in-ring stretching, and C-S stretching[3][5].

-

Carboxylic Acid (-COOH): This group is readily identifiable by its prominent O-H and C=O stretching bands. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly alters the O-H band's appearance[6][7].

-

Thioether Linkage (-S-CH₂-): The C-S stretch is often weak and appears in the complex fingerprint region, but its presence is a key structural feature[3].

-

Aliphatic Chain (-CH₂-CH₂-): The methylene groups give rise to characteristic symmetric and asymmetric C-H stretching and bending vibrations[8].

Deconstructing the FT-IR Spectrum: Band Assignments

The FT-IR spectrum can be logically divided into distinct regions, each corresponding to different types of molecular vibrations. The following is a detailed interpretation of the expected spectrum for 3-(2-Benzothiazolylthio)propionic acid.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium sharp bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzothiazole aromatic ring[3][8]. Their presence confirms the aromatic component of the molecule.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): Sharp bands appearing just below 3000 cm⁻¹ are assigned to the asymmetric and symmetric stretching of the methylene (CH₂) groups in the propionic acid chain[8].

-

Carboxylic Acid O-H Stretch (3300-2500 cm⁻¹): This is one of the most distinctive features in the spectrum. Due to strong intermolecular hydrogen bonding in the dimeric form, this band is exceptionally broad and strong, often appearing as a wide, rolling absorption that underlies the sharper C-H stretching peaks[6][9][10]. The breadth of this band is a hallmark of a carboxylic acid group[6].

The Carbonyl and Double-Bond Region (1800-1500 cm⁻¹)

-

Carbonyl C=O Stretch (1760-1690 cm⁻¹): A very strong and sharp absorption band in this region is unequivocally assigned to the C=O stretch of the carboxylic acid. For hydrogen-bonded dimers, which is the common state for solid samples, this band is typically centered around 1710 cm⁻¹[7][9][10]. Its high intensity is due to the large change in dipole moment during the vibration.

-

Aromatic C=C and C=N Stretches (1600-1450 cm⁻¹): The benzothiazole ring gives rise to several medium-to-strong bands in this region from the in-ring C=C and C=N stretching vibrations[3][5]. These bands confirm the presence of the heterocyclic aromatic system.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are unique to the molecule as a whole.

-

C-O Stretch and O-H Bend (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹): The carboxylic acid group exhibits a C-O stretching vibration, coupled with O-H in-plane bending, which results in a strong band in the 1320-1210 cm⁻¹ range[6].

-

Aliphatic C-H Bending (≈1465 cm⁻¹): A medium intensity band corresponding to the scissoring vibration of the CH₂ groups is expected around this frequency.

-

C-S Stretch (700-600 cm⁻¹): The stretching vibration of the thioether (C-S) and the thiazole C-S bond typically appear in this range[3]. These bands are often of weak to medium intensity and can be difficult to assign definitively without computational support due to coupling with other vibrations[11].

Summary of Key Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity | Reference(s) |

| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid Dimer | Strong, Very Broad | [6][9][10] |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzothiazole) | Medium to Weak, Sharp | [3][8] |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium, Sharp | [8] |

| 1720 - 1700 | C=O Stretch (H-bonded) | Carboxylic Acid Dimer | Very Strong, Sharp | [7][9][10] |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring (Benzothiazole) | Medium to Strong | [3][5] |

| 1440 - 1395 | O-H Bend | Carboxylic Acid | Medium | [6] |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong | [6] |

| 700 - 600 | C-S Stretch | Thioether & Thiazole Ring | Weak to Medium | [3] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of spectral data hinges on a meticulous and well-validated experimental procedure. The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet technique, a gold-standard method for transmission FT-IR.

Rationale for Method Selection

The KBr pellet method is chosen for its ability to produce high-quality, interference-free spectra for solid samples. KBr is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and, when properly prepared, creates a uniform matrix that minimizes scattering effects. This is crucial for resolving the complex bands in the fingerprint region.

Caption: Workflow for FT-IR analysis using the KBr pellet technique.

Step-by-Step Methodology

-

Reagent and Sample Preparation:

-

Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours to remove adsorbed water. Store in a desiccator.

-

Ensure the 3-(2-Benzothiazolylthio)propionic acid sample is pure and dry. The presence of solvents or moisture will introduce interfering absorption bands.

-

-

Sample Grinding and Mixing:

-

Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Using an agate mortar and pestle, grind the KBr first to create a fine, consistent powder.

-

Add the sample to the KBr and continue grinding for 2-3 minutes until the mixture is a homogenous, fine powder. Expertise Note: Thorough mixing is critical to avoid scattering (the Christiansen effect) and achieve a uniform sample distribution, leading to a flat baseline and accurate peak intensities.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die. Distribute the powder evenly.

-

Assemble the die and connect it to a vacuum pump for 1-2 minutes to remove entrapped air, which can cause the pellet to be opaque.

-

Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for approximately 2 minutes.

-

Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent or translucent.

-

-

Data Acquisition:

-

Place the empty pellet holder in the FT-IR spectrometer.

-

Collect a background spectrum. This is a crucial self-validating step that measures the instrument's response and the atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Mount the KBr pellet containing the sample into the holder and place it in the spectrometer.

-

Collect the sample spectrum using the same instrument parameters as the background scan.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Analyze the spectrum by identifying the key absorption bands as detailed in Section 2 and the summary table.

-

Conclusion

FT-IR spectroscopy provides an definitive and detailed characterization of 3-(2-Benzothiazolylthio)propionic acid. The spectrum is unambiguously defined by a very broad O-H stretch from 3300-2500 cm⁻¹, a strong carbonyl C=O absorption near 1710 cm⁻¹, and a series of characteristic bands for the benzothiazole ring and aliphatic chain. By following the robust protocol provided, researchers can reliably obtain high-fidelity spectra to confirm the identity, purity, and structural integrity of this important chemical intermediate, ensuring confidence in subsequent research and development applications.

References

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Vigneron, J., et al. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

-

International Journal of Chemical Studies. (2015). Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole. [Link]

-

MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

-

National Institutes of Health (NIH). (2022). The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. [Link]

-

MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

SpectraBase. Ether thioether - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 3-(1,3-Benzothiazol-2-yl)propanoic acid. [Link]

-

Indian Academy of Sciences. CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

MySkinRecipes. 3-(2-Benzothiazolylthio)propionic Acid. [Link]

-

ResearchGate. Theoretical FT-IR spectrum of benzothiazole. [Link]

-

National Institutes of Health (NIH). (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

ResearchGate. FT-IR spectra of synthesized materials. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(2-Benzothiazolylthio)propionic Acid [myskinrecipes.com]

- 3. jchr.org [jchr.org]

- 4. scbt.com [scbt.com]

- 5. chemijournal.com [chemijournal.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Mass Spectrometry of 3-(2-Benzothiazolylthio)propionic Acid

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(2-Benzothiazolylthio)propionic Acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of mass spectrometry for the structural elucidation and characterization of this compound. We will explore optimal sample preparation, ionization techniques, and predictable fragmentation pathways, supported by detailed experimental protocols and data interpretation strategies. The causality behind each methodological choice is explained to provide a framework for robust and reproducible analysis.

Introduction

3-(2-Benzothiazolylthio)propionic Acid is a versatile chemical intermediate featuring a benzothiazole moiety, which imparts significant biological activity.[1] Its application spans pharmaceutical development as a key synthetic building block to the formulation of agricultural chemicals.[1] Given its role in these critical sectors, the unambiguous structural confirmation and purity assessment of this molecule are paramount. Mass spectrometry (MS) is an indispensable analytical technique that provides precise molecular weight and structural information from minute sample quantities.[2][3][4] This guide focuses on electrospray ionization tandem mass spectrometry (ESI-MS/MS), a soft ionization technique ideal for analyzing polar, thermally labile molecules like 3-(2-Benzothiazolylthio)propionic Acid.[5][6]

Physicochemical Properties & Analytical Considerations

Understanding the inherent properties of 3-(2-Benzothiazolylthio)propionic Acid is the foundation for developing a successful mass spectrometry method. These characteristics dictate everything from solvent choice to the expected ionic species.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂S₂ | [1] |

| Average Molecular Weight | 239.31 g/mol | [1] |

| Monoisotopic (Exact) Mass | 239.0126 Da | Calculated |

| Appearance | White to light yellow crystalline powder | [1] |

| Key Functional Groups | Carboxylic Acid, Benzothiazole, Thioether | N/A |

The presence of a carboxylic acid (acidic) and a benzothiazole ring with a nitrogen atom (basic) makes the molecule amphiprotic, allowing for efficient ionization in both positive and negative ESI modes. The exact mass is the most critical value for high-resolution mass spectrometry, enabling precise identification and formula determination.

Experimental Workflow: From Sample to Spectrum

A robust mass spectrometry analysis is a multi-stage process. Each step must be optimized to ensure the highest quality data. The general workflow is depicted below.

Caption: General workflow for MS/MS analysis of 3-(2-Benzothiazolylthio)propionic Acid.

Sample Preparation Protocol

The goal of sample preparation is to create a dilute, particulate-free solution in a solvent system that is compatible with ESI.

-